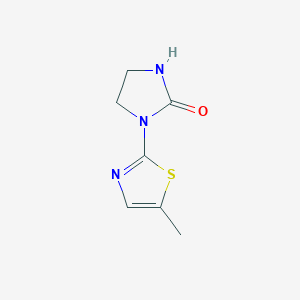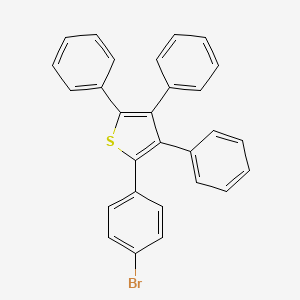
Octadeca-8,13-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadeca-8,13-dienoic acid is a polyunsaturated fatty acid with the molecular formula C18H32O2. It is characterized by the presence of two double bonds located at the 8th and 13th positions of the carbon chain. This compound is a member of the linoleic acid family and is known for its significant role in various biological and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-8,13-dienoic acid can be achieved through several methods. One common approach involves the use of high-performance liquid chromatography (HPLC) to separate and purify the compound from mixtures containing similar fatty acids . Another method involves the use of chromatographic techniques and nuclear magnetic resonance (NMR) spectroscopy for isolation and identification .
Industrial Production Methods
Industrial production of this compound often involves the large-scale preparation of its precursors, such as linoleic acid, followed by specific chemical modifications to introduce the desired double bonds. This process may include steps like bromination, dehydrogenation, and coupling reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Octadeca-8,13-dienoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as hydroxyl or halogen groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and peroxides. Conditions typically involve controlled temperatures and the presence of catalysts.
Reduction: Reagents like hydrogen gas and metal catalysts (e.g., palladium) are used under high pressure and temperature.
Substitution: Halogenating agents (e.g., bromine) and hydroxylating agents (e.g., hydrogen peroxide) are commonly used.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and aldehydes.
Reduction: Saturated fatty acids.
Substitution: Halogenated or hydroxylated derivatives.
Applications De Recherche Scientifique
Octadeca-8,13-dienoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of octadeca-8,13-dienoic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Linoleic Acid: A polyunsaturated fatty acid with double bonds at the 9th and 12th positions.
Oleic Acid: A monounsaturated fatty acid with a single double bond at the 9th position.
Stearic Acid: A saturated fatty acid with no double bonds.
Uniqueness
Octadeca-8,13-dienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Unlike linoleic acid, which has double bonds at the 9th and 12th positions, this compound’s double bonds at the 8th and 13th positions result in different reactivity and interaction with biological systems .
Propriétés
Numéro CAS |
197635-25-9 |
|---|---|
Formule moléculaire |
C18H32O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
octadeca-8,13-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6,10-11H,2-4,7-9,12-17H2,1H3,(H,19,20) |
Clé InChI |
LBQWDYLLVDXBDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCCCC=CCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline](/img/structure/B12581380.png)
![2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]-](/img/structure/B12581386.png)
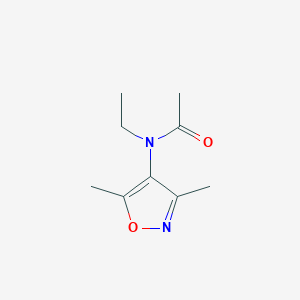
![2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12581397.png)
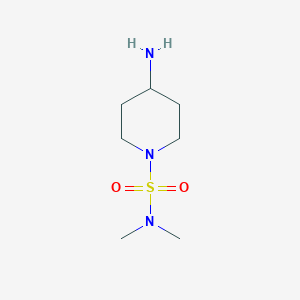
![2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B12581410.png)
![[Oxydi(4,1-phenylene)]bis[(pentafluorophenyl)methanone]](/img/structure/B12581411.png)
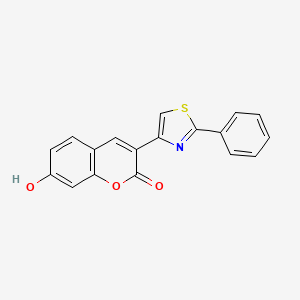
![Ethanol, 2-[[(2,3,4-trimethoxyphenyl)methylene]amino]-](/img/structure/B12581428.png)

![3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol](/img/structure/B12581445.png)
